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Compound of Interest

Compound Name: AZD5597

cat. No.: B10789124

An In-depth Technical Guide to AZD5597

AZD5597 is a potent, intravenously administered imidazole pyrimidine amide inhibitor of cyclin-
dependent kinases (CDKs).[1] Developed by AstraZeneca, this compound has demonstrated
significant anti-proliferative effects in various cancer cell lines, positioning it as a compound of
interest for oncology research.[2][3] This guide provides a comprehensive overview of its
chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identifiers

AZD5597 is characterized by a core imidazole pyrimidine structure linked to an amide group.
The chemical identity of AZD5597 is well-defined by its various nomenclature and registration
numbers.
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Identifier Value

(S)-(4-((5-fluoro-4-(1-isopropyl-2-methyl-1H-
IUPAC Name imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-

(methylamino)pyrrolidin-1-yl)methanone[4]

CAS Number 924641-59-8[4][5][6]
Chemical Formula Ca23H28FN7O[2][4][5]
Molecular Weight 437.51 g/mol [4]

CC(N1C(C2=NC(NC3=CC=C(C=C3)C(N4C--
SMILES INVALID-LINK--
NC)=0)=NC=C2F)=CN=C1C)C[7]

InChl Key NTSDIIMNXYJING-SFHVURJIKSA-N[2][4]

Physicochemical Properties

AZD5597 possesses favorable physicochemical properties for a drug candidate, including
stability and solubility in relevant solvents for research purposes.[1][3]

Property Value
Appearance Solid powder[2][4]
Purity 298%[2][4][5]

Soluble in DMSO, Methanol, Ethanol.[2][5][8][9]

Solubility )

Insoluble in water.[4]
Boiling Point 679.0 £ 65.0 °C at 760 mmHg[2]
Density 1.32 £ 0.1 g/cm?3[2]

Short term (days to weeks) at 0 - 4°C. Long

Storage Conditions
term (months to years) at -20°C.[4][5]

Pharmacological Profile
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AZD5597 is a highly potent inhibitor of key cell cycle regulators, demonstrating efficacy both in

vitro and in vivo.

Parameter

Value

Mechanism of Action

Inhibitor of Cyclin-Dependent Kinases (CDKs)[1]
[8]

Biological Targets

CDK1, CDK2[5][7][8]

ICso (CDK1)

2 nM[5][7](8]

ICso (CDK2)

2 nM[5][7](8]

In Vitro Activity

Inhibits LoVo human colon cancer cell
proliferation with an ICso of 0.039 uM.[5][7]

In Vivo Activity

At 15 mg/kg (intraperitoneal injection), it
reduced tumor volume by 55% in a mouse
model of colon adenocarcinoma (SW620
xenograft).[5][7]

Signaling Pathway

AZD5597 primarily targets CDK1 and CDK2, essential kinases that regulate cell cycle
progression. By inhibiting these proteins, AZD5597 disrupts the cell division cycle, leading to
an arrest in cell proliferation, a critical mechanism in cancer therapy.[3][6][10]
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Caption: Mechanism of AZD5597 action on the cell cycle.
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Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The
following sections outline key experimental procedures cited for AZD5597.

This assay measures the proliferation of cells by quantifying the incorporation of
bromodeoxyuridine (BrdU) into newly synthesized DNA.

e Cell Culture: LoVo cells are cultured in appropriate media and seeded into 96-well plates.

o Compound Treatment: Cells are treated with varying concentrations of AZD5597 for 48
hours.[7]

o BrdU Labeling: BrdU is added to the wells for a specified incubation period to allow for its
incorporation into the DNA of proliferating cells.

o Detection: Cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody
conjugated to an enzyme (e.g., peroxidase) is added.

o Quantification: A substrate is added, which is converted by the enzyme into a colored
product. The absorbance is measured using a microplate reader. The ICso value is calculated
from the dose-response curve.

This protocol describes the assessment of AZD5597's anti-tumor activity in a mouse xenograft
model.
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Caption: Workflow for an in vivo anti-tumor efficacy study.

Formulation for In Vivo Administration:

Several protocols are available for dissolving AZD5597 for in vivo use. A common formulation

is:
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10% DMSO

40% PEG300

5% Tween-80

45% Saline

Preparation Method:
e Dissolve AZD5597 in DMSO to create a stock solution.

e Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after
each addition. Sonication or gentle heating can be used to aid dissolution.[7] The final
solution should be prepared fresh for use on the same day.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for
intravenous dosing - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. bocsci.com [bocsci.com]

. researchgate.net [researchgate.net]

. medkoo.com [medkoo.com]

. caymanchem.com [caymanchem.com]

. AZD-5597 - Immunomart [immunomart.com]

. medchemexpress.com [medchemexpress.com]

. AZD 5597 |CAS:924641-59-8 Probechem Biochemicals [probechem.com]

°
(o] [e0] ~ (o)) (62} Y w

. AZD-5597 | CAS 924641-59-8 | Sun-shinechem [sun-shinechem.com]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10789124?utm_src=pdf-body
https://www.medchemexpress.com/azd5597.html
https://www.medchemexpress.com/azd5597.html
https://www.benchchem.com/product/b10789124?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18996007/
https://pubmed.ncbi.nlm.nih.gov/18996007/
https://www.bocsci.com/product/azd-5597-cas-924641-59-8-465384.html
https://www.researchgate.net/publication/23460547_The_discovery_of_AZD5597_a_potent_imidazole_pyrimidine_amide_CDK_inhibitor_suitable_for_intravenous_dosing
https://www.medkoo.com/products/4983
https://www.caymanchem.com/product/38526/azd-5597
https://immunomart.com/product/azd-5597/
https://www.medchemexpress.com/azd5597.html
https://www.probechem.com/products_AZD5597.html
https://www.sun-shinechem.com/Details/AZD-5597/2943/924641-59-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10789124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 10. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic
signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [AZD5597 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10789124#azd5597-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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